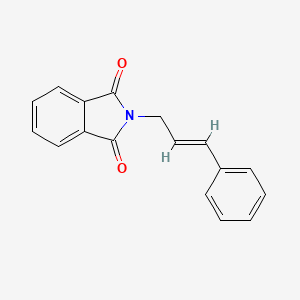

N-(3-Phenylallyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPOCGNHFKZBR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56866-32-1 | |

| Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-(3-Phenylallyl)phthalimide via Gabriel Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Gabriel Synthesis

In the landscape of modern organic synthesis, the preparation of primary amines remains a cornerstone transformation. While direct alkylation of ammonia appears straightforward, it is notoriously fraught with challenges, primarily the formation of complex mixtures from over-alkylation. The Gabriel synthesis, a venerable yet consistently reliable method, elegantly circumvents this issue.[1] By employing the phthalimide anion as a masked ammonia equivalent (a surrogate of H₂N⁻), the reaction pathway is controlled, permitting the clean formation of a single, stable N-alkylphthalimide intermediate.[1][2] This intermediate effectively "protects" the nitrogen, preventing further reaction.[2]

This guide provides an in-depth, technical exploration of the Gabriel synthesis as applied to the preparation of N-(3-Phenylallyl)phthalimide, also known as N-cinnamylphthalimide. We will dissect the mechanistic rationale behind each experimental choice, present a validated, step-by-step protocol, and offer the necessary data for successful execution and characterization. The focus is not merely on the "how," but the fundamental "why," empowering researchers to adapt and troubleshoot with authority.

Mechanistic Deep Dive: A Tale of Two Steps

The synthesis proceeds in two distinct, logical stages: N-alkylation of potassium phthalimide followed by the optional, but often intended, liberation of the primary amine.[3]

Stage 1, Part A: Activation of the Nucleophile

The journey begins with phthalimide. The proton attached to the nitrogen is significantly more acidic (pKa ≈ 8.3) than that of a typical amine or amide.[2] This heightened acidity is a direct consequence of the two adjacent, electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base (the phthalimide anion) through resonance.

This inherent acidity makes deprotonation straightforward. While potent bases like potassium hydride (KH) are effective, the use of potassium hydroxide (KOH) is far more common in practice due to its lower cost and greater ease of handling.[3] The reaction, an acid-base neutralization, rapidly and quantitatively generates potassium phthalimide, a potent nitrogen nucleophile.

Stage 1, Part B: The SN2 Reaction

With the nucleophile prepared, the key bond-forming event is a bimolecular nucleophilic substitution (SN2) reaction.[4] The phthalimide anion attacks the primary alkyl halide—in this case, (3-bromoprop-1-en-1-yl)benzene, commonly known as cinnamyl bromide.

Causality Checkpoint: Why is this reaction so effective?

-

The Nucleophile: The phthalimide anion is an excellent nucleophile for an SN2 reaction. It is sterically accessible and possesses a high concentration of negative charge on the nitrogen atom. Crucially, it is a weak base, which minimizes the competing E2 elimination pathway that can plague reactions with more basic nucleophiles.

-

The Electrophile: Cinnamyl bromide is an ideal substrate. It is a primary allylic halide, meaning the backside attack required for an SN2 mechanism is unhindered. The allylic nature of the C-Br bond further activates the substrate towards substitution.

-

The Solvent: The choice of solvent is critical. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is the standard for this transformation.[5] DMF effectively solvates the potassium cation (K⁺) but leaves the phthalimide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[2]

Upon successful substitution, the stable intermediate, N-(3-Phenylallyl)phthalimide, is formed. At this stage, the nitrogen's lone pair is delocalized across the phthaloyl group, rendering it non-nucleophilic and halting any further alkylation.[2] This is the foundational principle of the Gabriel synthesis's success.

Field-Validated Experimental Protocol

This protocol details the synthesis of the N-alkylated intermediate. The subsequent deprotection to yield the primary amine is discussed in Section 5.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Phthalimide | C₈H₅NO₂ | 147.13 | 10.0 | 1.47 g | Ensure dry. |

| Potassium Hydroxide | KOH | 56.11 | 10.0 | 0.56 g | Use pellets, 85% purity assumed for calculation. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | Solvent for KOH. |

| Cinnamyl Bromide | C₉H₉Br | 197.07 | 10.0 | 1.97 g (approx. 1.4 mL) | Lachrymator. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Anhydrous grade recommended. |

Step-by-Step Methodology

-

Preparation of Potassium Phthalimide: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g) in absolute ethanol (25 mL) with gentle warming. To this hot solution, add phthalimide (1.47 g). A voluminous white precipitate of potassium phthalimide should form immediately.

-

Alkylation: Cool the mixture to room temperature. Add N,N-Dimethylformamide (20 mL) to the flask containing the potassium phthalimide. While stirring vigorously, add cinnamyl bromide (1.97 g) dropwise over 5 minutes.

-

Scientist's Note: While potassium phthalimide can be isolated, generating it in situ and adding DMF is often more efficient. If using commercial potassium phthalimide, start directly at this step.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cinnamyl bromide starting material.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-water. A pale white or off-white solid will precipitate.

-

Causality Checkpoint: The target product, N-(3-Phenylallyl)phthalimide, is a nonpolar organic molecule with very low solubility in water. This precipitation step is a crucial purification, as the polar DMF solvent, unreacted potassium phthalimide, and the potassium bromide byproduct remain dissolved in the aqueous phase.

-

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 50 mL) followed by a small amount of cold ethanol to remove residual impurities.

-

Recrystallization: For highest purity, recrystallize the crude solid from hot ethanol or glacial acetic acid. The pure product should form as colorless needles or a crystalline white solid upon cooling.

-

Drying: Dry the purified product under vacuum to a constant weight. The expected yield is typically in the range of 75-90%.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized N-(3-Phenylallyl)phthalimide. The following data provide a benchmark for validation.[6]

| Analysis Method | Expected Results |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molar Mass | 263.29 g/mol |

| Melting Point | 149-152 °C (Literature value) |

| FT-IR (KBr, cm⁻¹) | ~3060-3030: Aromatic & Vinylic C-H stretch~1770 & ~1715: Asymmetric & Symmetric C=O stretch (imide carbonyls)[7][8]~1600, 1470: Aromatic C=C stretch~970: Trans C=C-H bend (out-of-plane) |

| ¹H NMR (CDCl₃, ppm) | ~7.8-7.9 (m, 2H): Phthalimide aromatic protons~7.7-7.8 (m, 2H): Phthalimide aromatic protons~7.2-7.4 (m, 5H): Phenyl ring protons~6.7 (dt, 1H): Vinylic proton (PhCH=CH -)~6.3 (d, 1H): Vinylic proton (PhCH =CH-)~4.4 (d, 2H): Methylene protons (-CH₂ -N) |

Note: NMR chemical shifts are approximate and can vary based on solvent and spectrometer frequency.[9]

Beyond the Intermediate: Deprotection Pathways

While N-(3-Phenylallyl)phthalimide is a stable compound, the ultimate goal of a Gabriel synthesis is often the primary amine. The cleavage of the robust phthalimide group requires specific conditions.

-

The Ing-Manske Procedure: The most widely adopted method involves refluxing the N-alkylphthalimide with hydrazine hydrate (N₂H₄·H₂O) in a protic solvent like ethanol.[1][5] This reaction is typically clean and efficient, yielding the desired primary amine (cinnamylamine) and the phthalhydrazide byproduct, which precipitates from the solution and can be easily removed by filtration.[1]

-

Mild Alternatives: For substrates sensitive to the conditions of hydrazinolysis, alternative deprotection methods have been developed. A notable example is the use of sodium borohydride (NaBH₄) in an alcohol solvent, followed by treatment with acetic acid.[5] This two-stage, one-flask process offers a gentler, near-neutral pathway to the primary amine.

Conclusion

The Gabriel synthesis provides a superior, controlled strategy for the synthesis of primary amines from primary alkyl halides. By applying this methodology to cinnamyl bromide, N-(3-Phenylallyl)phthalimide can be prepared in high yield and purity. Understanding the mechanistic underpinnings of each step—from the pKa-driven deprotonation of phthalimide to the solvent-accelerated SN2 reaction and the insolubility-driven product isolation—equips the research scientist with the necessary expertise to execute this protocol successfully and adapt it for future synthetic challenges.

References

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. Available from: [Link]

-

Gabriel synthesis. Wikipedia. Available from: [Link]

-

N-(3-phenylallyl)phthalimide (C17H13NO2). PubChem. Available from: [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. (2025-06-05). Available from: [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. (2005-12). Available from: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2025-09-11). Available from: [Link]

-

Crystal and Molecular Structure of N-(Phenylthio)phthalimide. ResearchGate. Available from: [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. (2025-08-05). Available from: [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS. (2015-03-05). Available from: [Link]

-

Phthalimide. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. PubChemLite - N-(3-phenylallyl)phthalimide (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A-Z Guide to Mitsunobu Reaction for N-(3-Phenylallyl)phthalimide Synthesis

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in achieving stereospecific C-O, C-N, and C-S bond formation.[1][2] This technical guide provides an in-depth exploration of the Mitsunobu reaction, specifically tailored for the synthesis of N-(3-Phenylallyl)phthalimide, also known as N-cinnamylphthalimide. We will dissect the reaction mechanism, provide a field-proven experimental protocol, address common troubleshooting scenarios, and detail the necessary characterization techniques. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the N-alkylation of phthalimide with allylic alcohols.

Introduction: The Strategic Advantage of the Mitsunobu Reaction

In the landscape of synthetic chemistry, the formation of carbon-nitrogen bonds is a frequent and critical transformation. N-alkylated phthalimides are valuable intermediates, serving as masked primary amines that can be deprotected under mild conditions, a strategy famously known as the Gabriel synthesis.[3][4] While traditional methods for N-alkylation often rely on alkyl halides under basic conditions, these approaches can suffer from harsh reaction conditions and over-alkylation, particularly with reactive substrates.

The Mitsunobu reaction, discovered by Oyo Mitsunobu, offers a powerful alternative.[5] It facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile (a compound with a pKa ≤ 15) through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][5] Key advantages include:

-

Mild Conditions: The reaction is typically performed at or below room temperature, preserving sensitive functional groups.[1][6]

-

Stereospecificity: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's chiral center.[3][5][7]

-

Broad Scope: A wide range of nucleophiles can be employed, including carboxylic acids, phenols, thiols, and imides like phthalimide.[8][9]

For the synthesis of N-(3-Phenylallyl)phthalimide, the Mitsunobu reaction provides a direct and high-yielding route from cinnamyl alcohol and phthalimide, avoiding the need to first convert the alcohol to a halide.

Dissecting the Mechanism: A Stepwise Walkthrough

The mechanism of the Mitsunobu reaction is a well-studied, albeit complex, sequence of events.[5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Activation of the Azodicarboxylate: The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD). This rapid step forms a highly reactive betaine intermediate.

-

Proton Transfer: The acidic N-H proton of phthalimide (pKa ≈ 8.3) is abstracted by the basic nitrogen of the betaine.[10][11] This proton transfer is a critical step; the nucleophile must be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently.[1][5]

-

Formation of the Oxyphosphonium Salt: The resulting phthalimide anion is now a potent nucleophile. Concurrently, the alcohol (cinnamyl alcohol) is activated by the protonated betaine, leading to the formation of a key intermediate: an alkoxyphosphonium salt. This salt effectively transforms the alcohol's hydroxyl group into an excellent leaving group.[3][4]

-

Sₙ2 Displacement: The final, rate-determining step involves the Sₙ2 attack of the phthalimide anion on the activated alcohol carbon of the alkoxyphosphonium salt. This displaces triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct, and forms the desired N-(3-Phenylallyl)phthalimide product.[7] The formation of the strong P=O double bond is a major driving force for the reaction.[7]

Below is a diagram illustrating the core mechanistic pathway for this specific synthesis.

Caption: Figure 1. Core mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of N-(3-Phenylallyl)phthalimide

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and facilitate adaptation.

Materials and Reagents

| Reagent | Formula | M.W. | M/V | Moles | Equiv. |

| Cinnamyl Alcohol | C₉H₁₀O | 134.18 | 2.00 g | 14.9 mmol | 1.0 |

| Phthalimide | C₈H₅NO₂ | 147.13 | 2.41 g | 16.4 mmol | 1.1 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 4.30 g | 16.4 mmol | 1.1 |

| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 3.3 ml | 16.4 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - | - |

Safety Precaution: Azodicarboxylates like DIAD and DEAD are potentially explosive and should be handled with care, avoiding heat, friction, and impact.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cinnamyl alcohol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (1.1 eq.).

-

Rationale: Using a slight excess of the nucleophile and phosphine helps to drive the reaction to completion.

-

-

Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: Slowly add the diisopropyl azodicarboxylate (DIAD, 1.1 eq.) dropwise to the cooled solution over a period of 20-30 minutes using a syringe or dropping funnel.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every hour (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Rationale: TLC allows for the visualization of the consumption of the starting alcohol and the formation of the less polar product spot. The reaction is typically complete within 2-8 hours.[1]

-

-

Work-up and Isolation: a. Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the THF. b. Redissolve the resulting residue in dichloromethane (DCM, ~100 mL). c. The byproduct triphenylphosphine oxide (TPPO) has limited solubility in some solvents. If a precipitate forms, it can be partially removed by filtration.[1] d. Wash the organic layer successively with 1 M NaOH (2 x 50 mL) to remove unreacted phthalimide, water (1 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product, often contaminated with TPPO and the reduced hydrazine byproduct, requires purification.

-

Recrystallization: Recrystallization from ethanol or isopropanol is often effective for obtaining a pure product if the crude material is relatively clean.

-

Column Chromatography: If recrystallization is insufficient, purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This is the most reliable method for removing all byproducts.[1]

-

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

The primary challenge in a Mitsunobu reaction is not typically the reaction itself, but the purification.[8]

-

Issue: Incomplete Reaction.

-

Cause: Impure or wet reagents/solvent. The reaction is sensitive to water.

-

Solution: Ensure all reagents are pure and the solvent is anhydrous. Use freshly opened solvents or those dried over molecular sieves.

-

-

Issue: Difficult Purification from Byproducts.

-

Cause: The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazine-dicarboxylate, can be difficult to separate from the desired product due to similar polarities.[8]

-

Insight 1 (TPPO Removal): After the reaction, adding hexane or diethyl ether can sometimes precipitate the TPPO, which can then be removed by filtration. For stubborn cases, dissolving the crude mixture in a minimal amount of DCM and adding cold ether can facilitate precipitation.

-

Insight 2 (Hydrazine Removal): The hydrazine byproduct can sometimes be removed by an acidic wash (e.g., 1 M HCl), but this risks hydrolyzing the phthalimide product. Careful column chromatography is the most reliable method.

-

Insight 3 (Alternative Reagents): To simplify purification, polymer-supported triphenylphosphine can be used.[6] The resulting polymer-bound TPPO is easily removed by filtration.[8] Similarly, alternative azodicarboxylates have been developed whose hydrazine byproducts are more easily removed.[3][5]

-

-

Issue: Formation of Side Products.

-

Cause: If the nucleophile is not sufficiently acidic, the deprotonated azodicarboxylate can act as a nucleophile, leading to undesired side products.[5]

-

Solution: This is not a common issue with phthalimide due to its relatively high acidity (pKa ~8.3). However, it is a critical consideration when choosing other nucleophiles for the Mitsunobu reaction.

-

Conclusion

The Mitsunobu reaction is an exceptionally effective and versatile method for the synthesis of N-(3-Phenylallyl)phthalimide from cinnamyl alcohol. Its mild conditions and stereospecific nature make it a valuable tool in the arsenal of the modern synthetic chemist. While the removal of stoichiometric byproducts presents a purification challenge, a clear understanding of the mechanism and the application of the proven protocols and troubleshooting insights detailed in this guide will enable researchers to reliably and efficiently achieve their synthetic goals.

References

-

Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Mitsunobu Reaction. organic-chemistry.org. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

-

Mitsunobu. Scribd. [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Institutes of Health. [Link]

-

Phthalimide. Wikipedia. [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalimide - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to N-(3-Phenylallyl)phthalimide (CAS 56866-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalimide Scaffold

The phthalimide moiety, an isoindole-1,3-dione structure, is a cornerstone in medicinal chemistry and organic synthesis.[1][2][3] Its rigid, planar structure and synthetic accessibility have made it a privileged scaffold in the development of a wide array of therapeutic agents.[1][2][3][4] Phthalimide derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The notorious drug thalidomide, despite its tragic history, underscored the potent immunomodulatory and anti-angiogenic effects of the phthalimide core, paving the way for the development of safer and more effective analogs like lenalidomide and pomalidomide.[2][4][5]

This guide focuses on a specific derivative, N-(3-Phenylallyl)phthalimide , also known as N-cinnamylphthalimide. This molecule combines the well-established phthalimide scaffold with a cinnamyl group, introducing unique structural and electronic features that open avenues for novel applications in drug discovery and as a versatile synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of N-(3-Phenylallyl)phthalimide is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 56866-32-1 | [6] |

| Molecular Formula | C₁₇H₁₃NO₂ | [6][7] |

| Molecular Weight | 263.29 g/mol | [8] |

| Melting Point | 153-153.5 °C | [6] |

| Appearance | White to off-white solid | Inferred from general properties of phthalimides |

| Solubility | Slightly soluble in water, soluble in many organic solvents | Inferred from general properties of phthalimides |

| SMILES | C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | [7] |

| InChI | InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | [7] |

Synthesis of N-(3-Phenylallyl)phthalimide: Key Methodologies

The synthesis of N-substituted phthalimides is a well-trodden path in organic chemistry.[9][10] For N-(3-Phenylallyl)phthalimide, two primary, highly reliable methods are recommended: the Gabriel Synthesis and the Mitsunobu Reaction.

Method 1: The Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines, using potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[9][11] The initial N-alkylation step provides the target N-substituted phthalimide.

Caption: Workflow for the Gabriel synthesis of N-(3-Phenylallyl)phthalimide.

-

Preparation of Potassium Phthalimide (Optional if commercially available):

-

To a solution of phthalimide (1.0 eq) in absolute ethanol, add a solution of potassium hydroxide (1.0 eq) in absolute ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature, which should result in the precipitation of potassium phthalimide.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

-

N-Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add cinnamyl bromide (1.05 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water with stirring.

-

The crude N-(3-Phenylallyl)phthalimide will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of phthalimide using an alcohol, offering mild reaction conditions and stereochemical inversion at the alcohol carbon (if applicable).[12]

Caption: Workflow for the Mitsunobu synthesis of N-(3-Phenylallyl)phthalimide.

-

Reaction Setup:

-

Dissolve phthalimide (1.2 eq), cinnamyl alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(3-Phenylallyl)phthalimide.

-

Spectroscopic Characterization

The structural elucidation of N-(3-Phenylallyl)phthalimide relies on standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectral features can be accurately predicted based on the analysis of similar compounds.[1][5][13]

¹H NMR Spectroscopy (Predicted)

-

Phthalimide Protons: Two multiplets in the aromatic region (δ 7.7-8.0 ppm), corresponding to the four protons of the phthalimide ring system.[1][5]

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm), integrating to five protons, corresponding to the monosubstituted benzene ring of the cinnamyl group.

-

Vinyl Protons: Two multiplets or doublet of doublets in the olefinic region (δ 6.0-6.8 ppm), corresponding to the two protons of the carbon-carbon double bond. The trans-coupling constant is expected to be large (J ≈ 16 Hz).

-

Allylic Protons: A doublet in the upfield region (δ ~4.4 ppm), integrating to two protons, corresponding to the methylene group adjacent to the phthalimide nitrogen.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: A signal in the downfield region (δ ~168 ppm) corresponding to the two equivalent carbonyl carbons of the phthalimide group.[2][5]

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phthalimide and phenyl rings.

-

Vinyl Carbons: Two signals in the olefinic region (δ ~125-135 ppm).

-

Allylic Carbon: A signal around δ ~40 ppm for the methylene carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

-

C=O Stretching: Two strong absorption bands characteristic of the imide carbonyl groups, typically found around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).[6][14]

-

C=C Stretching: A medium absorption band around 1650 cm⁻¹ for the alkene double bond.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

Mass Spectrometry

The predicted mass spectrum would show the molecular ion peak [M]⁺ at m/z = 263. A prominent fragment would likely correspond to the loss of the phthalimide group or cleavage at the allylic position. Predicted adducts include [M+H]⁺ at m/z 264.10 and [M+Na]⁺ at m/z 286.08.[7]

Potential Biological and Pharmacological Significance

While specific biological studies on N-(3-Phenylallyl)phthalimide are not extensively reported, its structural components suggest a high potential for therapeutic applications. The broader class of phthalimide derivatives is known to exhibit a wide range of biological activities.

Potential Therapeutic Areas

-

Anti-inflammatory Activity: Many N-substituted phthalimides are potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[4][15][16][17] The cinnamyl moiety may also contribute to anti-inflammatory effects.

-

Anticancer Activity: Phthalimide derivatives have been investigated as anticancer agents, acting through various mechanisms including apoptosis induction, anti-angiogenesis, and cell cycle arrest.[18][19][20][21]

-

Antimicrobial and Antifungal Activity: The phthalimide scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[3][11]

Proposed Research Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of N-(3-Phenylallyl)phthalimide.

Applications in Organic Synthesis

Beyond its potential as a bioactive molecule, N-(3-Phenylallyl)phthalimide is a valuable intermediate in organic synthesis.

Protected Primary Amine

The primary function of the phthalimide group is the protection of a primary amine. The phthalimide group is robust and stable to a wide range of reaction conditions. Deprotection can be achieved under specific conditions to liberate the cinnamylamine.

-

Dissolve N-(3-Phenylallyl)phthalimide (1.0 eq) in ethanol or a similar solvent.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2-5 eq).

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with dilute HCl to protonate the liberated amine.

-

Filter off the phthalhydrazide precipitate.

-

Basify the filtrate with a suitable base (e.g., NaOH) and extract the free cinnamylamine with an organic solvent.

Functionalization of the Allyl Group

The phenylallyl moiety offers a reactive handle for further molecular elaboration. The double bond can undergo a variety of transformations, including:

-

Epoxidation: Using reagents like m-CPBA to form the corresponding epoxide.

-

Dihydroxylation: Using OsO₄/NMO or cold, dilute KMnO₄ to form the diol.

-

Cross-Metathesis: To introduce new substituents on the double bond.

-

Suzuki-Miyaura Coupling: While the existing phenyl group is not ideal for direct coupling, derivatization of the phenyl ring (e.g., by introducing a halide) would allow for Suzuki coupling to build more complex biaryl structures.[22][23][24]

Conclusion

N-(3-Phenylallyl)phthalimide is a molecule of significant interest, bridging the gap between a well-established pharmacophore and a synthetically versatile building block. Its straightforward synthesis, predictable chemical properties, and the high therapeutic potential suggested by its structural relatives make it a compelling target for further investigation in both medicinal chemistry and materials science. This guide provides a foundational framework for researchers to explore the synthesis, characterization, and diverse applications of this promising compound.

References

- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). The Royal Society of Chemistry.

- New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. (n.d.).

- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS ONE.

- Design, synthesis and biological evaluation of Arylpiperazine-based novel Phthalimides: Active inducers of testicular germ cell. (n.d.).

- Synthesis and Preliminary Biological Activity Evaluation of New N-Substituted Phthalimide Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences.

- N-PHENYLPHTHALIMIDE(520-03-6) IR Spectrum. (n.d.). ChemicalBook.

- Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids. (n.d.). PubMed.

- Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally rel

- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (n.d.).

- Synthesis, radioiodination and biological evaluation of a novel phthalimide derivative. (2010).

- Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. (2018). PubMed.

- CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. (2016).

- Phthalimide. (n.d.). PubChem.

- Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. (2019). PMC.

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). HMDB.

- Phthalimide. (n.d.). NIST WebBook.

- N-(3-phenylallyl)phthalimide (C17H13NO2). (n.d.). PubChemLite.

- Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. (n.d.).

- Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm

- Phthalimides: developments in synthesis and functionaliz

- Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (2005). PubMed.

- Phthalimides as anti-inflamm

- IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIV

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv

- Phthalimide, n-[(2(3h)-oxo-3-phenyl-3-benzofuranyl)methyl]-. (n.d.). NIST WebBook.

- Phthalimide synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Anticancer Activity of Phthalimido and Naphthalimido Substituted Dihydropyrimidone Conjugates. (2023).

- Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023).

- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2008).

- The Characterization of N-methylphthalimide (NMP). (n.d.). DEA.gov.

- Solved 1. The synthesis of N-phenylphthalimide was performed. (2018). Chegg.com.

- Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline. (n.d.). Benchchem.

- Efficient one pot synthesis of N-alkyl and N-aryl imides. (2011). Der Pharma Chemica.

- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.).

- Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. (2021). MDPI.

- Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2015).

- Phthalimide derivatives developed as anticancer agents. (2024).

- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Mechanochemical Synthesis of Phthalimides with Crystal Structures of Intermediates and Products. (2018).

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015).

- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PubMed Central.

- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2023). YouTube.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. N-PHENYLPHTHALIMIDE(520-03-6) IR Spectrum [m.chemicalbook.com]

- 7. PubChemLite - N-(3-phenylallyl)phthalimide (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalimide synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ias.ac.in [ias.ac.in]

- 19. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

Biological screening of N-(3-Phenylallyl)phthalimide derivatives

An In-Depth Technical Guide to the Biological Screening of N-(3-Phenylallyl)phthalimide Derivatives

Executive Summary

N-(3-Phenylallyl)phthalimide derivatives, characterized by a core phthalimide ring linked to a cinnamyl-like moiety, represent a promising class of compounds in drug discovery. Their structural similarity to thalidomide and other known bioactive molecules has prompted significant interest in their therapeutic potential. This guide provides a comprehensive framework for the biological screening of these derivatives, designed for researchers and drug development professionals. We will delve into a tiered screening cascade, from initial cytotoxicity assessments to specific mechanism-of-action studies, with a focus on anticancer and anti-inflammatory applications. This document emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and outlines methods for robust data analysis, thereby offering a complete roadmap for evaluating the biological activity of this important chemical scaffold.

Introduction to N-(3-Phenylallyl)phthalimide Derivatives

Chemical Structure and Rationale for Screening

The core structure of an N-(3-Phenylallyl)phthalimide derivative consists of a phthalimide group connected via a nitrogen atom to a 3-phenylallyl (cinnamyl) group. The phthalimide moiety is a well-known pharmacophore found in various drugs, most notably thalidomide, which has immunomodulatory and anti-angiogenic properties. The cinnamyl group, derived from cinnamic acid, is also prevalent in natural products with diverse biological activities. The combination of these two scaffolds offers a rich template for generating chemical diversity and exploring novel therapeutic applications. Variations are typically introduced by substituting the phenyl ring of the cinnamyl group or the phthalimide ring itself, allowing for the fine-tuning of physicochemical and pharmacological properties.

Key Therapeutic Hypotheses

Based on the activities of related compounds, the primary therapeutic hypotheses for screening these derivatives often center on two key areas:

-

Oncology: The phthalimide core is associated with anti-proliferative and anti-angiogenic effects. The screening cascade will therefore prioritize the evaluation of cytotoxicity against various cancer cell lines.

-

Inflammation: Many cinnamoyl derivatives and phthalimides exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB or by inhibiting enzymes such as cyclooxygenase (COX). Assays to measure anti-inflammatory potential are therefore a logical second pillar of the screening strategy.

A Tiered In Vitro Screening Cascade

A tiered or cascaded approach is the most efficient method for screening a library of novel compounds. This strategy uses broad, high-throughput assays in the initial phase to identify "hits," which are then subjected to more complex, lower-throughput assays in subsequent tiers to confirm activity and elucidate the mechanism of action.

Caption: A tiered workflow for screening N-(3-Phenylallyl)phthalimide derivatives.

Tier 1: Primary Cytotoxicity Screening

The objective of Tier 1 is to rapidly identify compounds that exhibit general cytotoxic or anti-proliferative activity from a larger library. This is a crucial first pass to filter out inactive compounds.

-

Expertise & Experience: We start with a single, high concentration of each compound (e.g., 10 or 50 µM) against a robust, rapidly dividing cancer cell line (e.g., HeLa or A549). This concentration is high enough to detect modest activity but low enough to avoid non-specific effects. The choice of a single concentration maximizes throughput. The MTT assay is selected for its simplicity, cost-effectiveness, and reliance on mitochondrial function, which provides a good proxy for overall cell health and metabolic activity.[1][2]

-

Cell Seeding: Seed a 96-well plate with a cancer cell line (e.g., HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a working solution by diluting the stock in culture medium to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for 'vehicle control' (medium with 0.5% DMSO) and 'untreated control'. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[2][3] Incubate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan crystals.[4][5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[1]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by more than 50% compared to the vehicle control.

Tier 2: Dose-Response and Secondary Assays

Hits from Tier 1 are advanced to confirm their activity and assess their potency. This tier also introduces assays relevant to other therapeutic hypotheses, such as anti-inflammatory activity.

-

Expertise & Experience: For cytotoxicity, running a dose-response curve (e.g., 8-point, 3-fold serial dilutions) is essential to calculate the IC50 (half-maximal inhibitory concentration), which is the gold-standard measure of a compound's potency. For anti-inflammatory screening, the Griess assay is a robust and straightforward colorimetric method to measure nitrite, a stable breakdown product of nitric oxide (NO).[6][7] NO is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 1 hour with various concentrations of the hit compounds.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[7]

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration. A decrease in absorbance indicates inhibition of NO production.

Tier 3: Mechanism of Action (MoA) Elucidation

Potent hits from Tier 2 are investigated further to understand how they work.

-

Expertise & Experience: Since both cancer progression and inflammation are often driven by the NF-κB signaling pathway, an NF-κB reporter assay is an excellent choice for MoA studies.[8] This assay uses a cell line engineered to express a reporter gene (like luciferase) under the control of NF-κB.[9][10] Inhibition of the signal (e.g., light output) upon stimulation indicates the compound interferes with the NF-κB pathway. This provides a direct link between the compound and a critical intracellular signaling hub.

Caption: Simplified NF-κB signaling pathway, a key target for MoA studies.

-

Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NFκB-luc) in a white, opaque 96-well plate suitable for luminescence. Allow cells to attach overnight.

-

Treatment: Pre-treat cells with hit compounds for 1 hour.

-

Stimulation: Activate the NF-κB pathway by adding a stimulant like TNFα (10 ng/mL) or LPS.

-

Incubation: Incubate for 6-24 hours, depending on the cell line's activation kinetics.[8]

-

Lysis and Measurement:

-

Interpretation: A reduction in the luminescent signal in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.

Data Analysis and Interpretation

Calculating IC50 and Presenting Data

For dose-response experiments, the percentage of inhibition is calculated for each concentration relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to fit the curve and determine the IC50 value.

Table 1: Illustrative Screening Data for Selected Derivatives

| Compound ID | Primary Screen (% Viability @ 10µM) | Cytotoxicity IC50 (µM) vs. HeLa | NO Inhibition IC50 (µM) vs. RAW 264.7 | NF-κB Inhibition IC50 (µM) |

| PHT-CIN-01 | 95.2% | > 50 | > 50 | > 50 |

| PHT-CIN-02 | 41.5% | 8.2 | 15.4 | 11.7 |

| PHT-CIN-03 | 8.7% | 1.5 | 2.3 | 0.9 |

| PHT-CIN-04 | 65.1% | 22.1 | > 50 | > 50 |

| Doxorubicin | < 5% | 0.1 | N/A | N/A |

(Note: Data are hypothetical for illustrative purposes. Doxorubicin is included as a positive control for cytotoxicity.)

Structure-Activity Relationship (SAR) Insights

The data generated from this cascade are crucial for establishing an SAR. By comparing the structures of the most active compounds (e.g., PHT-CIN-03) with inactive ones (e.g., PHT-CIN-01), researchers can deduce which chemical features are essential for activity. For instance, if active compounds all share an electron-withdrawing group at the 4-position of the phenyl ring, this suggests that this feature is important for the observed biological effect. This iterative process of testing and analysis guides the synthesis of new, more potent, and more specific derivatives.

Conclusion and Future Perspectives

This technical guide outlines a robust, tiered screening cascade for the biological evaluation of N-(3-Phenylallyl)phthalimide derivatives. By progressing from broad cytotoxicity screening to specific, mechanism-based assays, this strategy allows for the efficient identification of promising lead compounds. The data from these assays not only quantify the biological activity but also provide crucial insights into the mechanism of action, which is fundamental for further preclinical development. Future work should focus on optimizing the lead compounds identified through this cascade to improve their potency, selectivity, and drug-like properties, ultimately paving the way for potential in vivo studies.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

-

Nitric Oxide Assay? ResearchGate. Available at: [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to N-(3-Phenylallyl)phthalimide: Synthesis, Properties, and Applications as a Synthetic Intermediate

Abstract

N-(3-Phenylallyl)phthalimide, also known as N-cinnamylphthalimide, is a pivotal synthetic intermediate belonging to the phthalimide class of compounds. Its unique structure, featuring a stable phthalimide moiety masking a primary amine and a reactive phenylallyl (cinnamyl) group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and core reactivity. We delve into its role as a precursor in the renowned Gabriel synthesis for producing primary amines and explore its broader applications in the construction of complex molecules relevant to medicinal chemistry and materials science. Detailed, field-proven experimental protocols for its synthesis and subsequent deprotection are provided, underpinned by mechanistic insights to guide researchers in its effective utilization.

Introduction

Phthalimides are a well-established class of organic compounds characterized by an isoindole-1,3-dione backbone.[1] They are renowned in synthetic chemistry primarily for their function as a protecting group for primary amines.[2] The Gabriel synthesis, a cornerstone of amine chemistry, leverages the stability of the phthalimide group to alkylating agents and its clean cleavage to liberate the desired amine.[3]

N-(3-Phenylallyl)phthalimide (C₁₇H₁₃NO₂) is a prominent member of this family. It serves as a stable, crystalline precursor to cinnamylamine, an important compound in its own right and a substructure in various biologically active molecules. The presence of the allyl group also introduces a secondary site of reactivity, allowing for further functionalization through olefin chemistry.[4] This dual functionality makes N-(3-Phenylallyl)phthalimide a valuable intermediate for drug development professionals and researchers aiming to synthesize novel pharmacophores and complex molecular architectures.[4][5]

Physicochemical Properties

Understanding the physical and chemical properties of N-(3-Phenylallyl)phthalimide is essential for its handling, storage, and application in synthesis. The compound is a stable, white solid at room temperature.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃NO₂ | [6] |

| Molar Mass | 263.29 g/mol | [6] |

| Appearance | White solid | [3] |

| Melting Point | 149–151 °C | [7] |

| Solubility | Slightly soluble in water; soluble in many organic solvents like acetone, ethyl acetate, and dichloromethane. | [3][8] |

| SMILES | C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | [6] |

| InChIKey | AUDPOCGNHFKZBR-RMKNXTFCSA-N | [6] |

Synthesis of N-(3-Phenylallyl)phthalimide

The most common and efficient route to N-(3-Phenylallyl)phthalimide is through the N-alkylation of phthalimide, a key step in the Gabriel synthesis.[2] This method involves the reaction of potassium phthalimide with a cinnamyl halide (e.g., cinnamyl bromide or chloride).

The causality behind this choice is twofold:

-

Acidity of Phthalimide : The N-H proton of phthalimide is significantly acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (phthalimide anion).[3]

-

Nucleophilicity of the Anion : Deprotonation with a suitable base, such as potassium hydroxide or potassium carbonate, generates the potassium phthalimide salt.[3] The phthalimide anion is an excellent nucleophile that readily attacks electrophilic carbon centers, such as the one in cinnamyl bromide, via an Sɴ2 reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-(3-Phenylallyl)phthalimide.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing N-(3-Phenylallyl)phthalimide from potassium phthalimide and cinnamyl bromide.

Reagents and Equipment:

-

Potassium phthalimide

-

Cinnamyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Addition of Alkyl Halide : To the stirring solution, add cinnamyl bromide (1.05 equivalents) dropwise at room temperature. The use of a slight excess of the halide ensures complete consumption of the phthalimide salt.

-

Heating : Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. The product will precipitate as a solid.

-

Filtration : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid liberally with water to remove DMF and inorganic salts (potassium bromide).

-

Purification : Recrystallize the crude product from ethanol to obtain pure N-(3-Phenylallyl)phthalimide as a white crystalline solid.

-

Drying : Dry the purified crystals in a vacuum oven to remove residual solvent.

Reactivity and Applications as a Synthetic Intermediate

The utility of N-(3-Phenylallyl)phthalimide stems from its role as a masked primary amine, allowing for the selective transformation of other functional groups in a molecule.

Deprotection to Yield Cinnamylamine (Gabriel Synthesis)

The primary application of N-(3-Phenylallyl)phthalimide is as a stable intermediate for the synthesis of cinnamylamine. The phthalimide group can be cleaved under specific conditions, most commonly via hydrazinolysis.[3]

Mechanism of Hydrazinolysis: The reaction with hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine attacks one of the carbonyl carbons of the imide. This is followed by an intramolecular cyclization and rearrangement to form the highly stable phthalhydrazide, liberating the free primary amine.[9] This method is favored because the phthalhydrazide byproduct is often insoluble and can be easily filtered off, simplifying product purification.

Deprotection Workflow Diagram

Caption: Deprotection of N-(3-Phenylallyl)phthalimide via hydrazinolysis.

Detailed Experimental Protocol: Deprotection

Reagents and Equipment:

-

N-(3-Phenylallyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup : Dissolve N-(3-Phenylallyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine : Add hydrazine hydrate (1.5-2.0 equivalents) to the solution. A larger excess is used to drive the reaction to completion.

-

Reflux : Heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Acidification : After cooling to room temperature, acidify the mixture with concentrated HCl. This step protonates the product amine, making it soluble in the aqueous layer as the ammonium salt, while the phthalhydrazide remains as a solid.

-

Filtration : Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Basification and Extraction : Transfer the filtrate to a separatory funnel. Make the solution basic by carefully adding NaOH solution until the pH is >10. This deprotonates the ammonium salt, regenerating the free cinnamylamine.

-

Extraction : Extract the aqueous layer three times with a suitable organic solvent like DCM or diethyl ether.

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield cinnamylamine.

Applications in Drug Discovery and Complex Synthesis

The phthalimide scaffold itself is a "privileged structure" in medicinal chemistry, found in drugs with a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[10][11] As such, N-(3-Phenylallyl)phthalimide and its derivatives are valuable starting points for the synthesis of novel therapeutic agents.[12] The allyl group can undergo various transformations (e.g., dihydroxylation, epoxidation, Heck coupling) before the amine is deprotected, allowing for the creation of diverse molecular libraries for biological screening.[4]

Conclusion

N-(3-Phenylallyl)phthalimide stands as a testament to the power of functional group protection and strategic intermediate design in modern organic synthesis. Its straightforward preparation, stability, and clean deprotection protocol make it an indispensable reagent for accessing primary cinnamylamine. For researchers in drug development and synthetic chemistry, it offers a reliable and versatile platform for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and the mechanistic principles behind its use is crucial for leveraging its full potential in the laboratory.

References

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Phthalimide synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Reddy, K. L., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. The Journal of Organic Chemistry, 65(16), 5057–5060.

-

N-(3-phenylallyl)phthalimide. (n.d.). PubChem. [Link]

-

Synthesis of N-Phenylphthalimide. (n.d.). PrepChem.com. [Link]

-

Phthalimides: developments in synthesis and functionalization - PMC. (n.d.). National Center for Biotechnology Information. [Link]

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.

-

Preparation of Phthalimide. (n.d.). BYJU'S. [Link]

-

Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline? (2016). Quora. [Link]

-

Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

- Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.

-

Phthalimide analogs for antimalarial drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Essential Role of N-Allylphthalimide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Phthalimide. (n.d.). PubChem. [Link]

- Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.

-

Reactions of N-(Substituted)phthalimides with n-Alkylamines. (1970). UNT Digital Library. [Link]

-

Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

General mechanism of phthalimide. (n.d.). ResearchGate. [Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. [Link]

-

Chemical Properties of Phthalimide (CAS 85-41-6). (n.d.). Cheméo. [Link]

-

Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. (n.d.). MDPI. [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (n.d.). PLOS One. [Link]

-

Phthalimide. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalimides [organic-chemistry.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-(3-phenylallyl)phthalimide (C17H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 8. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Phenylallyl Group in N-(3-Phenylallyl)phthalimide

Abstract

The N-(3-Phenylallyl)phthalimide scaffold is a versatile building block in modern organic synthesis and medicinal chemistry. The presence of the phenylallyl group, a cinnamyl derivative, offers a rich landscape for chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive investigation into the reactivity of the phenylallyl moiety within N-(3-Phenylallyl)phthalimide. We will explore its electronic properties and delve into key reaction classes including electrophilic additions, cycloadditions, and transition-metal catalyzed cross-couplings. Detailed experimental protocols, mechanistic insights, and a comparative overview of the reactivity of the phthalimide core are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing this valuable synthon.

Introduction: The Synthetic Utility of Phenylallyl and Phthalimide Moieties

The convergence of the phthalimide and phenylallyl functionalities in a single molecule, N-(3-Phenylallyl)phthalimide, creates a substrate of considerable interest for synthetic and medicinal chemists. The phthalimide group, a well-established protecting group for primary amines, is also a key pharmacophore found in a range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and immunomodulatory properties. The phenylallyl group, on the other hand, provides a reactive alkene that can be selectively functionalized, serving as a linchpin for the construction of more complex molecules. The strategic placement of the electron-withdrawing phthalimide group can influence the reactivity of the phenylallyl moiety, making a detailed investigation of its chemical behavior essential for its effective utilization.

Synthesis and Physicochemical Properties of N-(3-Phenylallyl)phthalimide

The synthesis of N-(3-Phenylallyl)phthalimide is typically achieved through the condensation of phthalic anhydride with cinnamylamine or via N-alkylation of phthalimide with a cinnamyl halide.[1][2]

Synthesis Protocol via N-Alkylation

A reliable method for the synthesis of N-(3-Phenylallyl)phthalimide involves the N-alkylation of potassium phthalimide with cinnamyl bromide.

Experimental Protocol:

-

Preparation of Potassium Phthalimide: To a solution of phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq). Stir the mixture at room temperature for 1 hour.

-

N-Alkylation: To the suspension of potassium phthalimide, add a solution of cinnamyl bromide (1.1 eq) in anhydrous DMF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(3-Phenylallyl)phthalimide as a white solid.

Spectroscopic Characterization

The structure of N-(3-Phenylallyl)phthalimide can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | N-(3-Phenylallyl)phthalimide |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85-7.95 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 6.65 (dt, J = 15.9, 1.5 Hz, 1H, =CH), 6.25 (dt, J = 15.9, 6.5 Hz, 1H, =CH), 4.45 (d, J = 6.5 Hz, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.1, 136.5, 134.1, 132.2, 131.9, 128.6, 127.9, 126.5, 123.4, 122.8, 41.5 |

| Mass Spectrometry (ESI-MS) | m/z: 264.10 [M+H]⁺ |

Note: The presented NMR data are predicted values based on analogous structures and may vary slightly from experimental results.[3][4][5][6][7][8]

Electronic Structure and Reactivity of the Phenylallyl Group

The reactivity of the double bond in the phenylallyl group is governed by a combination of inductive and resonance effects. The electron-withdrawing nature of the phthalimide group, transmitted through the methylene spacer, has a modest deactivating effect on the double bond towards electrophilic attack compared to an unsubstituted allylbenzene. However, the phenyl group's ability to stabilize a positive charge at the benzylic position through resonance plays a crucial role in the regioselectivity of addition reactions.

Computational Insights

Computational studies on related systems can provide a deeper understanding of the electronic landscape of N-(3-Phenylallyl)phthalimide. Molecular orbital calculations, such as HOMO-LUMO analysis, can help predict the sites most susceptible to nucleophilic and electrophilic attack. The highest occupied molecular orbital (HOMO) is expected to be localized on the phenylallyl moiety, specifically the double bond and the phenyl ring, indicating its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) is likely to have significant contributions from the phthalimide carbonyl groups, highlighting their electrophilic nature.[9]

Key Reactions of the Phenylallyl Group

The versatile phenylallyl group in N-(3-Phenylallyl)phthalimide can undergo a variety of chemical transformations, providing access to a wide array of functionalized derivatives.

Electrophilic Additions

The double bond of the phenylallyl group is susceptible to electrophilic attack, leading to a range of addition products.[10]

4.1.1 Halogenation: Bromination

The addition of bromine across the double bond of N-(3-Phenylallyl)phthalimide is expected to proceed via a cyclic bromonium ion intermediate, resulting in anti-addition.[1][10][11][12][13]

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve N-(3-Phenylallyl)phthalimide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in CH₂Cl₂ to the reaction mixture at 0 °C with stirring.

-

Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibrominated product.

Caption: Proposed mechanism for the bromination of the phenylallyl group.

4.1.2 Dihydroxylation

The syn-dihydroxylation of the alkene can be achieved using osmium tetroxide, often in catalytic amounts with a co-oxidant. For asymmetric dihydroxylation, the Sharpless method provides excellent enantioselectivity.[14][15][16][17][18]

Proposed Experimental Protocol (Sharpless Asymmetric Dihydroxylation):

-

Reaction Mixture: In a mixture of t-butanol and water, dissolve N-(3-Phenylallyl)phthalimide (1.0 eq) and the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and a catalytic amount of K₂OsO₂(OH)₄).

-